Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate basic properties
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate basic properties
An In-depth Technical Guide to Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates the compound's fundamental physicochemical properties, details robust synthetic methodologies with a focus on palladium-catalyzed cross-coupling reactions, and provides a thorough guide to its spectroscopic characterization. Furthermore, this guide explores its strategic applications as a pivotal intermediate in the development of novel therapeutic agents, underscoring the significance of the 5-arylthiophene scaffold. Designed for researchers, chemists, and drug development professionals, this paper combines established chemical principles with practical, field-proven insights to serve as an authoritative resource.
Introduction: The Significance of the Thiophene Scaffold
The thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold in drug discovery and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] Thiophene derivatives are integral components of numerous approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate emerges as a particularly valuable derivative. It serves not as an end-product, but as a crucial and versatile intermediate. Its structure combines the thiophene core with a 4-chlorophenyl group, a common substituent in pharmacologically active compounds, and a methyl ester group that provides a reactive handle for further chemical modification, such as amidation or reduction. This guide delves into the core properties and synthetic strategies for this compound, providing the foundational knowledge necessary for its effective utilization in advanced chemical synthesis.
Core Physicochemical and Structural Properties
A precise understanding of the compound's basic properties is the cornerstone of its application in any research endeavor. These characteristics dictate solubility, reactivity, and appropriate handling and storage conditions.
Chemical Structure
The molecular structure consists of a thiophene ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a methyl carboxylate group.
Caption: Chemical Structure of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.
Tabulated Properties
The fundamental properties of the compound are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | N/A |
| Synonyms | Methyl 5-(p-chlorophenyl)thenoate | N/A |
| CAS Number | 30692-30-3 | N/A |
| Molecular Formula | C₁₂H₉ClO₂S | |
| Molecular Weight | 252.72 g/mol | N/A |
| Appearance | Solid (typically off-white to yellow crystals/powder) | |
| InChI Key | PHCVKNYIUNVNBH-UHFFFAOYSA-N | |
| SMILES | O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1 |
Synthesis and Mechanistic Insights
The construction of the C-C bond between the thiophene and phenyl rings is the critical step in synthesizing this molecule. Modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes.[5]
Overview of Synthetic Strategies
The most prevalent and robust methods for synthesizing 5-arylthiophene derivatives involve the coupling of a 5-halothiophene precursor with an appropriate aryl partner.
-
Suzuki-Miyaura Coupling: This is arguably the most common method, reacting a 5-halothiophene (typically 5-bromo- or 5-iodothiophene-2-carboxylate) with an arylboronic acid (e.g., 4-chlorophenylboronic acid).[5][6][7] The reaction is valued for the stability and commercial availability of boronic acids and generally mild reaction conditions.
-
Stille Coupling: This reaction involves coupling an organostannane (organotin) reagent with an organic halide.[8][9] It offers excellent functional group tolerance but is often avoided due to the toxicity of the tin reagents and byproducts.[8][10]
-
Hiyama Coupling: This method utilizes organosilanes as the coupling partner.[11][12] Organosilanes are advantageous due to their low toxicity and stability.[12][13] The reaction requires an activating agent, typically a fluoride source like TBAF, to generate the hypervalent silicon species necessary for transmetalation.[11][13]
The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. For general laboratory synthesis, the Suzuki-Miyaura coupling represents the most balanced and accessible approach.
Synthetic Workflow Diagram
The general workflow for the synthesis via a Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.
Caption: Generalized workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a representative example based on established literature procedures.[5][7] It is designed to be self-validating through rigorous purification and characterization.
Objective: To synthesize Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate from Methyl 5-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid.
Materials:
-
Methyl 5-bromothiophene-2-carboxylate (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromothiophene-2-carboxylate, 4-chlorophenylboronic acid, and the base (K₃PO₄).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Addition of Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent system (1,4-dioxane and water).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.[5][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. The aqueous washes remove the inorganic salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.
-
Characterization: Confirm the identity and purity of the white to off-white solid product using NMR spectroscopy and Mass Spectrometry.
Spectroscopic Characterization
Unambiguous characterization is essential to confirm the successful synthesis and purity of the target compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a sharp singlet around δ 3.8-3.9 ppm. The two protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-7.8 ppm), with a typical coupling constant (J) of ~4 Hz. The four protons of the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) in the aromatic region (δ 7.3-7.7 ppm).[14]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all 12 unique carbon atoms. Key signals include the ester carbonyl carbon (C=O) around δ 162 ppm, the methyl ester carbon (-OCH₃) around δ 52 ppm, and the remaining aromatic carbons of the thiophene and chlorophenyl rings between δ 120-150 ppm.[15]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak will be observed, confirming the presence of a single chlorine atom.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A strong C=O stretch from the ester group will be prominent around 1710-1730 cm⁻¹. C-H stretching from the aromatic rings will appear around 3000-3100 cm⁻¹, and C=C aromatic stretching bands will be visible in the 1400-1600 cm⁻¹ region.
Applications in Research and Drug Development
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is primarily utilized as a scaffold to build more complex molecules with potential therapeutic value. The ester functionality is a convenient handle for creating a diverse library of amide derivatives, which are frequently explored in drug discovery programs.
-
Anticancer Agents: The 5-arylthiophene scaffold is present in compounds designed as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[16] Derivatives have shown potent antiproliferative activity against various cancer cell lines.
-
Antimicrobial Agents: Thiophene-based compounds have demonstrated significant antibacterial activity, including against drug-resistant strains.[6][17] The 5-(4-chlorophenyl)thiophene core can be elaborated to produce novel antibiotics.[6][17]
-
Anti-inflammatory and Analgesic Drugs: The thiophene ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] Research into novel derivatives for treating inflammation and pain is an active area.
-
Materials Science: Aryl-substituted thiophenes are building blocks for conductive polymers and other advanced materials used in the development of electronic devices and sensors.[18]
Conclusion
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate stands as a testament to the power of heterocyclic intermediates in modern chemical science. Its straightforward and efficient synthesis, primarily through robust palladium-catalyzed cross-coupling reactions, makes it readily accessible. The compound's defined physicochemical properties and clear spectroscopic signature allow for reliable quality control. Its true value lies in its role as a versatile platform for generating diverse molecular architectures, leading to the discovery of novel compounds in fields ranging from oncology to infectious diseases and materials science. This guide provides the essential technical foundation for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery endeavors.
References
-
MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
-
ScienceDirect. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available at: [Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency. methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Synonyms. CompTox Chemicals Dashboard. Available at: [Link]
-
ResearchGate. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]
-
Romagnoli, R., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. National Center for Biotechnology Information. Available at: [Link]
-
J&K Scientific. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 4-amino-5-chlorothiophene-2-carboxylate. PubChem. Available at: [Link]
-
Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link]
-
U.S. Environmental Protection Agency. methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate. CompTox Chemicals Dashboard. Available at: [Link]
-
OpenOChem Learn. Stille Coupling. Available at: [Link]
-
Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available at: [Link]
-
Bi, C., & Georg, G. I. (2011). Palladium(II)-Catalyzed Direct C5-Arylation of 2,3-Dihydropyridin-4(1H)-ones with Triethoxy(aryl)silanes (Hiyama Reaction). National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate. Available at: [Link]
-
Frontiers. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available at: [Link]
-
ResearchGate. (2021). Biological Diversity of Thiophene: A Review. Available at: [Link]
-
MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia. Available at: [Link]
-
International Journal of Scientific Research and Management. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
-
Prime Organics. (2026, January 24). The Crucial Role of Thiophene Intermediates in Drug Discovery. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Available at: [Link]
-
MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available at: [Link]
-
National Institute of Standards and Technology. Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. Available at: [Link]
-
MDPI. (2022, September 2). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available at: [Link]
-
U.S. Environmental Protection Agency. methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate - Publications. CompTox Chemicals Dashboard. Available at: [Link]
-
Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Available at: [Link]
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 12. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes [organic-chemistry.org]
- 14. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 18. jk-sci.com [jk-sci.com]
